Cas no 2770451-90-4 (tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate)

Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate is a chiral intermediate with a protected amine and hydroxyl functionalities, making it valuable in organic synthesis and pharmaceutical applications. The tert-butyl carbamate (Boc) group provides stability under basic and nucleophilic conditions, allowing selective deprotection when needed. The (3R)-stereochemistry ensures enantioselective synthesis, while the dihydroxypentyl backbone offers versatility for further functionalization. This compound is particularly useful in peptide synthesis and as a building block for bioactive molecules. Its well-defined structure and reactivity profile make it a reliable choice for researchers requiring precise control over molecular architecture.
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate structure
2770451-90-4 structure
Product Name:tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
CAS No:2770451-90-4
MF:C10H21NO4
MW:219.27804350853
CID:6401462
PubChem ID:165994856
Update Time:2025-06-09

tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-37396717
    • 2770451-90-4
    • tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
    • Inchi: 1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-4-8(13)5-7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m1/s1
    • InChI Key: IPIUKRLWDCDHOY-MRVPVSSYSA-N
    • SMILES: O(C(NCC[C@H](CCO)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 219.14705815g/mol
  • Monoisotopic Mass: 219.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 78.8Ų

tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37396717-0.05g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
0.05g
$1032.0 2023-07-06
Enamine
EN300-37396717-0.1g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
0.1g
$1081.0 2023-07-06
Enamine
EN300-37396717-0.25g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
0.25g
$1131.0 2023-07-06
Enamine
EN300-37396717-0.5g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
0.5g
$1180.0 2023-07-06
Enamine
EN300-37396717-1.0g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
1.0g
$1229.0 2023-07-06
Enamine
EN300-37396717-2.5g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
2.5g
$2408.0 2023-07-06
Enamine
EN300-37396717-5.0g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
5.0g
$3562.0 2023-07-06
Enamine
EN300-37396717-10.0g
tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate
2770451-90-4
10.0g
$5283.0 2023-07-06

Additional information on tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate

Introduction to Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate (CAS No. 2770451-90-4)

Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate, identified by the chemical compound code CAS No. 2770451-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules. The unique structural features of Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate, including its stereogenic center at the (3R)-configuration and the presence of hydroxyl groups at the 3- and 5-positions of the pentyl chain, contribute to its distinctive chemical properties and potential biological activities.

The carbamate functional group in this molecule plays a crucial role in modulating its reactivity and interaction with biological targets. Carbamates are known to exhibit a broad spectrum of pharmacological effects, ranging from neuroprotective to anti-inflammatory properties. The tert-butyl moiety at the nitrogen atom enhances the stability of the carbamate group, making it a preferred choice in synthetic protocols where structural integrity under various reaction conditions is essential. This stability is particularly valuable in multi-step synthetic routes where harsh conditions may be employed.

Recent advancements in drug discovery have highlighted the importance of stereospecificity in designing effective therapeutic agents. The (3R)-configuration of the hydroxypentyl side chain in Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate is a key feature that influences its biological behavior. Stereoisomers often exhibit differing pharmacological profiles, with one enantiomer being biologically active while the other may be inactive or even detrimental. The precise stereochemical control achieved in the synthesis of this compound underscores its potential as a building block for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects.

The presence of hydroxyl groups at the 3- and 5-positions of the pentyl chain introduces additional functional diversity to the molecule. These hydroxyl groups can participate in hydrogen bonding interactions, which are critical for binding to biological targets such as enzymes and receptors. Hydrogen bonding capability is often exploited in medicinal chemistry to improve binding affinity and selectivity. Moreover, these hydroxyl groups can also serve as points for further chemical modification, allowing chemists to tailor the properties of the compound for specific applications.

In terms of synthetic methodology, Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate can be synthesized through various routes, including condensation reactions between tert-butanol derivatives and appropriate carbamic acid esters or halides. The use of chiral auxiliaries or catalysts ensures the retention or inversion of stereochemistry at the stereogenic center, depending on the desired configuration. The synthesis also involves careful optimization to minimize side reactions and maximize yield, ensuring high purity levels required for pharmaceutical applications.

Recent studies have explored the potential applications of carbamates derived from natural products or bio-inspired scaffolds in drug development. The structural motif present in Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate aligns well with this trend, as it combines elements derived from both synthetic chemistry and natural product chemistry. Such hybrid structures often exhibit improved pharmacokinetic properties and reduced toxicity compared to purely synthetic alternatives.

The hydroxypentyl side chain, with its two hydroxyl groups, resembles fragments found in many bioactive natural products. For instance, similar structural motifs have been reported in saponins and flavonoids, which are known for their diverse biological activities including anti-inflammatory and antioxidant effects. By incorporating these natural-derived fragments into synthetic molecules like Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate, researchers aim to leverage these inherent biological properties while enhancing drug-like characteristics through structural modifications.

Another area of interest is the exploration of Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate as a precursor for more complex drug candidates. Its rigid carbamate core provides a stable scaffold that can be functionalized at multiple positions to create libraries of compounds for high-throughput screening. This approach allows researchers to rapidly identify lead compounds with desired biological activity before proceeding to more detailed optimization.

The compound's potential as an intermediate in peptide mimetics is also noteworthy. Peptide mimetics are designed to mimic the bioactivity of natural peptides but with improved stability and pharmacokinetic properties. The carbamate group can serve as a linker between different parts of a peptide-like molecule, facilitating the design of constrained analogs that maintain biological activity while reducing susceptibility to degradation by proteases.

In conclusion, Tert-butyl N-[(3R)-3,5-dihydroxypentyl]carbamate (CAS No. 2770451-90-4) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and versatile reactivity. Its combination of stereochemical complexity, functional diversity, and synthetic accessibility makes it an attractive building block for developing novel therapeutic agents. As research continues to uncover new applications for carbamates derived from natural product-inspired scaffolds, compounds like this are likely to play an increasingly important role in drug discovery and development.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd